molecular formula C14H16ClN B14378523 Benzenemethanamine, N-methyl-N-phenyl-, hydrochloride CAS No. 90097-08-8

Benzenemethanamine, N-methyl-N-phenyl-, hydrochloride

Cat. No.: B14378523
CAS No.: 90097-08-8
M. Wt: 233.73 g/mol
InChI Key: NJZMYBSNJMHYQB-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-methyl-N-phenyl-, hydrochloride is a chemical compound with the molecular formula C8H11N. It is also known by other names such as Benzylamine, N-methyl-, and N-Methylbenzylamine . This compound is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-methyl-N-phenyl-, hydrochloride typically involves the reaction of benzyl chloride with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C6H5CH2Cl+CH3NH2C6H5CH2NHCH3+HClC_6H_5CH_2Cl + CH_3NH_2 \rightarrow C_6H_5CH_2NHCH_3 + HCl C6​H5​CH2​Cl+CH3​NH2​→C6​H5​CH2​NHCH3​+HCl

The reaction is usually conducted in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving additional purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-methyl-N-phenyl-, hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenemethanamine, N-methyl-N-phenyl-, hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-methyl-N-phenyl-, hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in substitution reactions at the benzylic position. The presence of the phenyl group enhances its reactivity and stability, allowing it to engage in various chemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenemethanamine, N-methyl-N-phenyl-, hydrochloride is unique due to the presence of both the N-methyl and phenyl groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions compared to its similar counterparts .

Properties

CAS No.

90097-08-8

Molecular Formula

C14H16ClN

Molecular Weight

233.73 g/mol

IUPAC Name

N-benzyl-N-methylaniline;hydrochloride

InChI

InChI=1S/C14H15N.ClH/c1-15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13;/h2-11H,12H2,1H3;1H

InChI Key

NJZMYBSNJMHYQB-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=CC=CC=C2.Cl

Origin of Product

United States

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